molecular formula C14H15NO2 B4873774 N-methyl-2-(2-naphthyloxy)propanamide

N-methyl-2-(2-naphthyloxy)propanamide

Cat. No.: B4873774
M. Wt: 229.27 g/mol
InChI Key: UXTQEGDCSPEXJY-UHFFFAOYSA-N
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Description

N-Methyl-2-(2-naphthyloxy)propanamide is an amide derivative featuring a methyl group attached to the amide nitrogen and a 2-naphthyloxy moiety at the propanamide backbone. Key structural elements influencing its behavior include:

  • Amide nitrogen substitution: The methyl group impacts steric hindrance and lipophilicity.
  • Aromatic group: The 2-naphthyloxy moiety contributes to π-π interactions and solubility characteristics.

Properties

IUPAC Name

N-methyl-2-naphthalen-2-yloxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10(14(16)15-2)17-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTQEGDCSPEXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)OC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Amide Nitrogen

Napropamide (N,N-Diethyl-2-(1-naphthyloxy)propanamide)
  • Structure : Diethyl groups on the amide nitrogen and a 1-naphthyloxy group.
  • Properties : Higher lipophilicity (logP) due to diethyl substitution, enhancing membrane permeability.
  • Application: Widely used as a pre-emergent herbicide (tradename Devrinol), targeting weed growth in crops .
  • Key Difference : The 1-naphthyloxy position and diethyl groups in Napropamide increase environmental persistence compared to the methyl-substituted target compound.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • Structure : Bulky 2,2-diphenylethyl substituent and 6-methoxynaphthalene group.
  • Application : Derived from naproxen, this compound is explored for anti-inflammatory or analgesic applications .

Aromatic Group Modifications

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • Structure : Tryptamine-derived indole substituent and 6-methoxynaphthalene group.
  • Application : Investigated for neuropharmacological applications due to structural similarity to serotonin derivatives .
Propanamide, N-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)-N-[2-(2-thienyl)ethyl]
  • Structure : Tetrahydro-naphthalenyl and thienyl substituents.
  • Properties : The fused tetrahydro-naphthalenyl system increases rigidity, while the thienyl group introduces sulfur-mediated interactions.

Simplest Analogues: N-Methyl and N-Propyl Propanamide

  • N-Methyl Propanamide :

    • Structure : Lacks the naphthyloxy group; simplest methyl-substituted amide.
    • Properties : High solubility in polar solvents due to minimal steric hindrance.
    • Application : Industrial solvent or intermediate in organic synthesis .
  • N-Propyl Propanamide :

    • Structure : Propyl group on the amide nitrogen.
    • Properties : Increased hydrophobicity compared to methyl analogues.
    • Application : Used in polymer production and agricultural formulations .

Data Table: Structural and Functional Comparison

Compound Name Amide Substituent Aromatic Group Molecular Formula Molecular Weight Key Application Reference
N-Methyl-2-(2-naphthyloxy)propanamide Methyl 2-Naphthyloxy C₁₄H₁₅NO₂ 229.27 Not specified N/A
Napropamide Diethyl 1-Naphthyloxy C₁₇H₂₁NO₂ 271.35 Herbicide
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 2,2-Diphenylethyl 6-Methoxynaphthalen-2-yl C₂₈H₂₅NO₂ 407.50 Pharmaceutical candidate
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 2-(Indol-3-yl)ethyl 6-Methoxynaphthalen-2-yl C₂₄H₂₄N₂O₂ 372.46 Neuropharmacology
N-Methyl Propanamide Methyl None C₄H₉NO 87.12 Industrial solvent

Key Findings and Implications

Amide Nitrogen Substituents :

  • Methyl groups reduce steric hindrance, favoring solubility and metabolic clearance.
  • Bulkier groups (e.g., diethyl, diphenylethyl) enhance lipophilicity and bioavailability but may limit renal excretion.

Aromatic Group Position :

  • 2-Naphthyloxy vs. 1-naphthyloxy alters π-stacking efficiency and binding to biological targets.
  • Methoxy groups (e.g., 6-methoxynaphthalen-2-yl) improve hydrogen-bonding capacity, critical for enzyme inhibition.

Applications: Herbicidal activity correlates with diethyl substitution and 1-naphthyloxy positioning (Napropamide).

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